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Cat. No.: B041608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-butyne, a versatile propargylic halide, serves as a valuable building block in

organic synthesis, enabling the introduction of the but-2-yn-1-yl moiety into a wide array of

molecular scaffolds. Its reactivity profile, characterized by a facile nucleophilic substitution at

the propargylic position and the potential for various coupling and cycloaddition reactions of the

alkyne functionality, makes it a key intermediate in the synthesis of complex natural products,

pharmaceuticals, and functional materials. This guide provides a comparative overview of the

primary synthetic routes employing 1-bromo-2-butyne, supported by experimental data and

detailed protocols to inform synthetic strategy and optimization.

Synthesis of 1-Bromo-2-butyne
The most common and straightforward synthesis of 1-bromo-2-butyne involves the

bromination of the commercially available 2-butyn-1-ol. Various brominating agents can be

employed, with phosphorus tribromide (PBr₃) being a widely used and effective reagent.

Table 1: Comparison of Brominating Agents for the Synthesis of 1-Bromo-2-butyne from 2-

Butyn-1-ol
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Brominati
ng Agent

Base Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)
Referenc
e

PBr₃ Pyridine
Diethyl

ether
0 to reflux 2.5 58 [1]

PBr₃ Pyridine
Methyl tert-

butyl ether
-5 to 40 14

Not

Specified
[2]

Experimental Protocol: Synthesis of 1-Bromo-2-butyne
using Phosphorus Tribromide[1]
To a stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of diethyl ether at 0°C, pyridine

(4.84 g, 0.06 mol) is added at once, followed by the careful dropwise addition of phosphorus

tribromide (26.3 g, 0.097 mol) over a 30-minute period. An additional 10 ml of ether is added to

facilitate stirring, and the mixture is warmed to reflux for 2 hours. The reaction mixture is then

cooled in an ice bath and cautiously treated with 70 ml of ice water. The aqueous layer is

extracted with diethyl ether (2 x 150 ml). The combined organic extracts are washed with

saturated brine (2 x 25 ml), and the combined aqueous washings are extracted with another 50

ml of ether. The combined organic extracts are dried over anhydrous sodium sulfate. The

solvent is removed on a rotary evaporator, keeping the water bath temperature below 10°C.

The residue is twice diluted with 100 ml of pentane and reconcentrated. The resulting oil is

dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and concentrated to

afford 11.0 g (58%) of 1-bromo-2-butyne.

2-Butyn-1-ol

1-Bromo-2-butyne

Diethyl ether, 0°C to reflux

PBr₃, Pyridine

Click to download full resolution via product page

Caption: Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol.
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Nucleophilic Substitution Reactions
The primary reactivity of 1-bromo-2-butyne is as an electrophile in nucleophilic substitution

reactions. The bromide ion is a good leaving group, allowing for the facile introduction of the

but-2-yn-1-yl group onto various nucleophiles.

N-Propargylation
Amines readily react with 1-bromo-2-butyne to yield the corresponding N-propargylated

products, which are valuable intermediates in medicinal chemistry.

Table 2: Examples of N-Propargylation using 1-Bromo-2-butyne

Nucleophile Base Solvent
Temperatur
e (°C)

Yield (%) Product

Isopropylami

ne
Not specified Not specified Not specified Not specified

Isopropylbut-

2-

ynylamine[3]

L-tryptophan

methyl ester
Not specified Not specified Not specified Not specified

Alkylated L-

tryptophan

methyl

ester[3]

O-Propargylation
Alcohols and phenols can be converted to their corresponding but-2-yn-1-yl ethers through

Williamson ether synthesis using 1-bromo-2-butyne in the presence of a base.

S-Propargylation
Thiolates are excellent nucleophiles for the substitution of the bromide in 1-bromo-2-butyne,

leading to the formation of thioethers.

Experimental Protocol: General Procedure for Nucleophilic Substitution
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To a solution of the nucleophile (1.0 eq.) in a suitable solvent (e.g., DMF, THF, acetonitrile), a

base (e.g., K₂CO₃, NaH, Et₃N, 1.1-1.5 eq.) is added, and the mixture is stirred at room

temperature for 10-30 minutes. 1-Bromo-2-butyne (1.0-1.2 eq.) is then added, and the

reaction is stirred at room temperature or heated until completion (monitored by TLC). Upon

completion, the reaction is quenched with water and extracted with an organic solvent (e.g.,

ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then

purified by column chromatography.

Nucleophiles

Products

Amine

N-(But-2-yn-1-yl) amine

Alcohol

But-2-yn-1-yl ether

Thiol

But-2-yn-1-yl sulfide

1-Bromo-2-butyne

Base, Solvent

Click to download full resolution via product page

Caption: Nucleophilic substitution reactions of 1-Bromo-2-butyne.

Coupling Reactions
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The terminal alkyne moiety of the but-2-yn-1-yl group can participate in various coupling

reactions, most notably copper and palladium-catalyzed transformations, to form new carbon-

carbon bonds.

Copper-Catalyzed Cross-Coupling
1-Bromo-2-butyne can react with terminal alkynes in the presence of a copper(I) catalyst to

synthesize unsymmetrical 1,3-diynes. This reaction provides an alternative to the Cadiot-

Chodkiewicz coupling.[4]

Table 3: Copper-Catalyzed Cross-Coupling of 1-Bromoalkynes with Terminal Alkynes

1-
Bromoa
lkyne

Termina
l Alkyne

Catalyst Ligand Base Solvent
Yield
(%)

Referen
ce

1-Bromo-

4-phenyl-

1-butyne

Phenylac

etylene
CuI

tris(o-

tolyl)phos

phine

K₂CO₃ Ethanol 85 [4]

1-Bromo-

1-hexyne

4-

Ethynylto

luene

CuI

tris(o-

tolyl)phos

phine

K₂CO₃ Ethanol 82 [4]

Experimental Protocol: Copper(I)-Catalyzed Cross-Coupling of a 1-Bromoalkyne with a

Terminal Alkyne[4]

A mixture of the terminal alkyne (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.05 mmol), and tris(o-

tolyl)phosphine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 10 minutes.

The 1-bromoalkyne (1.0 mmol) is then added, and the mixture is stirred at room temperature

until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is

purified by column chromatography on silica gel to afford the unsymmetrical 1,3-diyne.

Sonogashira Coupling
While 1-bromo-2-butyne itself is a propargylic bromide, the but-2-yn-1-yl moiety can be

present in molecules that undergo Sonogashira coupling. More commonly, the related terminal
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alkyne, but-1-yne, is used in Sonogashira reactions with aryl or vinyl halides. However, under

certain conditions, propargylic halides can participate in Sonogashira-type couplings.

Copper-Catalyzed Coupling

1-Bromo-2-butyne

Unsymmetrical 1,3-Diyne
(CH₃-C≡C-C≡C-R')

Terminal Alkyne
(R'-C≡CH) CuI, Ligand, Base

Click to download full resolution via product page

Caption: Copper-catalyzed cross-coupling reaction.

Synthesis of Heterocycles
1-Bromo-2-butyne is a valuable precursor for the synthesis of various heterocyclic

compounds, particularly pyrroles.

Pyrrole Synthesis
Polysubstituted pyrroles can be synthesized through the reaction of primary amines with 1-
bromo-2-butyne derivatives or by using the but-2-yn-1-yl group as a building block in multi-

step sequences. One approach involves the nucleophilic addition of a sulfonamide to a 1-

bromo-1-alkyne followed by a palladium-catalyzed Heck-type cyclization.[5]

Experimental Protocol: Synthesis of a Substituted Pyrrole[5]

To a solution of a sulfonamide in a suitable solvent, a base is added, followed by the addition of

a 1-bromo-1-alkyne. The resulting intermediate is then subjected to palladium-catalyzed

cyclization under Heck conditions to afford the substituted pyrrole.
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1-Bromo-2-butyne
Derivative

Intermediate

Primary Amine
(R-NH₂) Substituted Pyrrole

Cyclization

Catalyst/Conditions
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Caption: General scheme for pyrrole synthesis.

Cycloaddition Reactions
The alkyne functionality in 1-bromo-2-butyne and its derivatives can participate in

cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction), to form

triazoles. These reactions are known for their high efficiency and regioselectivity.

Table 4: [3+2] Cycloaddition of Azides with Alkynes

Alkyne Azide Catalyst Solvent Product

Terminal Alkyne Organic Azide Cu(I) Various
1,4-disubstituted

1,2,3-triazole

While specific examples detailing the cycloaddition of 1-bromo-2-butyne itself are not

abundant in the initial literature survey, its derivatives with a terminal alkyne are expected to

undergo these reactions readily. The intramolecular version of the azide-alkyne cycloaddition is

also a powerful tool for constructing fused heterocyclic systems.
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Caption: [3+2] Cycloaddition of a butynyl derivative with an azide.

Conclusion
1-Bromo-2-butyne is a highly versatile and reactive building block in organic synthesis. Its

utility spans from simple nucleophilic substitutions to more complex copper and palladium-

catalyzed coupling reactions and the synthesis of heterocycles. The ability to introduce the but-

2-yn-1-yl moiety provides a powerful tool for the construction of a diverse range of organic

molecules with applications in medicinal chemistry, materials science, and natural product

synthesis. The selection of the optimal synthetic route will depend on the specific target

molecule, functional group tolerance, and desired reaction efficiency. This guide provides a

foundational comparison to aid researchers in making informed decisions for their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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